molecular formula C4H4N2S B1227527 2-Mercaptopyrazine CAS No. 38521-06-1

2-Mercaptopyrazine

Cat. No.: B1227527
CAS No.: 38521-06-1
M. Wt: 112.16 g/mol
InChI Key: HKAVADYDPYUPRD-UHFFFAOYSA-N
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Description

2-Mercaptopyrazine, also known as pyrazine-2-thiol, is an organosulfur compound with the molecular formula C4H4N2S. It is a derivative of pyrazine, characterized by the presence of a thiol group (-SH) attached to the second carbon of the pyrazine ring. This compound is known for its distinctive odor and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptopyrazine can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

2-Mercaptopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Disulfides: Formed through oxidation reactions.

    Thioethers: Formed through substitution reactions with alkyl halides.

Mechanism of Action

The mechanism of action of 2-Mercaptopyrazine involves its thiol group, which can form covalent bonds with various biological molecules. This interaction can inhibit the activity of enzymes, such as cytochrome P-450, by binding to their active sites. Additionally, its ability to undergo oxidation and form disulfides can affect cellular redox states and signaling pathways .

Comparison with Similar Compounds

2-Mercaptopyrazine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its applications in chemoprevention and enzyme inhibition highlight its potential in both research and industrial contexts.

Properties

IUPAC Name

1H-pyrazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAVADYDPYUPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395425
Record name 2-Mercaptopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38521-06-1
Record name 2-Mercaptopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercaptopyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the synthetic routes to obtain 2-mercaptopyrazine?

A1: this compound can be synthesized from 2-chloropyrazine using sulfourea as a reagent [].

Q2: What is known about the metabolism of this compound in biological systems?

A2: Studies using rat liver microsomes and cytosol revealed that this compound undergoes S-methylation [, ]. Both microsomal thiol methyltransferase (TMT) and cytosolic thiopurine methyltransferase (TPMT) are likely involved in this metabolic process. This methylation is inhibited by known inhibitors of these enzymes, such as 2,3-dichloro-alpha-methylbenzylamine (DCMB), SKF-525A, benzylamine, anisic acid, 3-chlorobenzoate, and S-adenosyl-L-homocysteine (Met-Hcy) [].

Q3: How is the structure of this compound and its derivative (pyrazin-2-ylsulfanyl)-acetic acid confirmed?

A3: Researchers employ a combination of techniques, including infrared spectroscopy (IR), mass spectrometry (MS), and X-ray single-crystal diffraction analysis, to elucidate the structures of this compound and its derivative (pyrazin-2-ylsulfanyl)-acetic acid [].

Q4: Has this compound been investigated for any specific biological activities?

A4: While limited, some research suggests potential anti-thyroid activity associated with this compound [].

Q5: Are there any known applications of this compound derivatives in materials science?

A5: Derivatives like 2-mercaptopyridine, this compound, and 2-mercaptoquinoxaline, when used to modify gold (Au(1 1 1)) electrodes, facilitate rapid electron transfer of cytochrome c, showcasing their potential in electrochemical and biosensing applications [].

Q6: What is the significance of researching 2-(allylthio)pyrazines, a derivative of this compound?

A6: Research focuses on synthesizing 2-(allylthio)pyrazines as potential cancer chemopreventive agents. This area holds promise for developing new strategies to prevent cancer development [].

Q7: What is the role of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in the context of this compound research?

A7: While not directly derived from this compound, 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone serves as a versatile reagent. It acts as a benzyloxycarbonylating agent, facilitating the introduction of protecting groups in organic synthesis, which is a common requirement when working with thiol-containing compounds like this compound [].

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